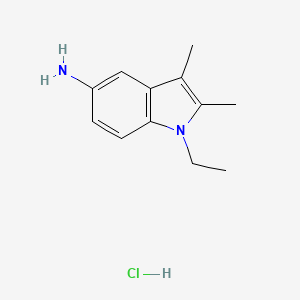

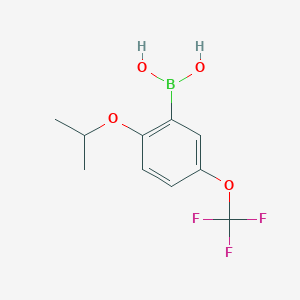

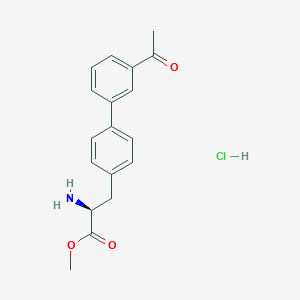

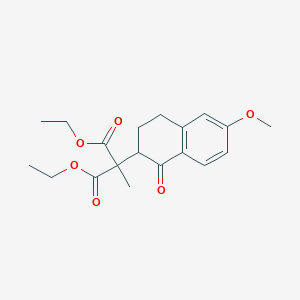

(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride, commonly referred to as MABPA-HCl, is a novel small molecule that has been the subject of considerable scientific research in recent years. It is a synthetic compound that has a unique combination of properties, making it a promising candidate for a variety of applications. MABPA-HCl has been studied for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer’s disease, as well as its potential use as an anti-inflammatory agent. In addition, MABPA-HCl has been investigated as a potential tool for drug delivery, gene therapy, and gene silencing.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Alkylation Methods

Alkylation of methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoate, similar in structure to the target compound, is achieved using halohydrocarbons as alkylating agents, highlighting a method for synthesizing similar compounds (Tang Gui-hong, 2010).

Photopolymerization Studies

Research on similar molecules, such as alkoxyamines with chromophore groups, demonstrates their potential in photoiniferter applications and UV irradiation-induced radical generation, which can be relevant to the target compound's potential in photopolymerization (Y. Guillaneuf et al., 2010).

Heterocyclic System Synthesis

Heterocyclic Compounds

The synthesis of methyl 2-[bis(acetyl)ethenyl]aminopropenoate, structurally related to the target compound, is used to produce heterocyclic systems, suggesting potential applications in similar synthetic pathways for the target molecule (Lovro Selič & B. Stanovnik, 1997).

Anticancer Research

Amino acetate functionalized Schiff base organotin(IV) complexes, which are structurally similar to the target compound, have been studied for their in vitro cytotoxicity against various human tumor cell lines, indicating a potential research area in anticancer applications (T. S. Basu Baul et al., 2009).

Nonlinear Optical Materials

- Optical Applications: Research on mixed methyl-(2,4-dinitrophenyl)-aminopropanoate crystals, which share a similar structure, suggests potential applications in nonlinear optics, as these materials demonstrate specific optical properties under laser irradiation (S. M. Rao et al., 1991).

Pharmaceutical Synthesis

- Synthesis of L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic Acid: This compound, synthesized from a structurally related precursor, highlights the complex synthesis pathways that can be relevant for producing pharmaceuticals or intermediates (Su Wei-ke, 2008).

Antibacterial Activity Studies

- Antibacterial Research: Synthesis and evaluation of 3-(4-butoxyphenyl)- and 3-[4-(3-methylbutoxy)phenyl]-1-(morpholin-4-yl)-2-phenylalkan-3-ols hydrochlorides, structurally similar to the target compound, have shown promising results in antibacterial activity, suggesting potential for antimicrobial applications (A. U. Isakhanyan et al., 2014).

Propiedades

IUPAC Name |

methyl (2S)-3-[4-(3-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3.ClH/c1-12(20)15-4-3-5-16(11-15)14-8-6-13(7-9-14)10-17(19)18(21)22-2;/h3-9,11,17H,10,19H2,1-2H3;1H/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOZEYFSFLUJDE-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

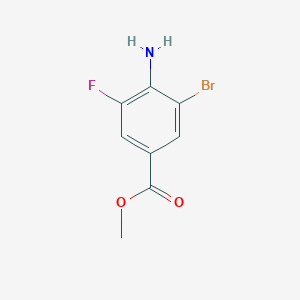

![tert-butyl 1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1391434.png)